Di-p-tolyl oxalate

Description

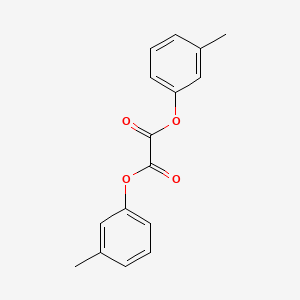

Structure

3D Structure

Properties

CAS No. |

63867-33-4 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

bis(3-methylphenyl) oxalate |

InChI |

InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)19-15(17)16(18)20-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |

InChI Key |

RRJJVVWKGKHXFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(=O)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Di-p-tolyl Oxalate (bis(4-methylphenyl) oxalate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Di-p-tolyl oxalate, correctly identified as bis(4-methylphenyl) oxalate. There is a notable discrepancy in public databases where the CAS number 63867-33-4 is often associated with the common name "this compound," but the corresponding structural information, including IUPAC name and SMILES notation, describes the meta-isomer, bis(3-methylphenyl) oxalate. This guide will focus on the para-isomer, bis(4-methylphenyl) oxalate, a compound with significant applications in the field of chemiluminescence, which holds relevance for various analytical and bioanalytical methodologies in research and drug development.

This document will cover the chemical and physical properties, a detailed synthesis protocol, its primary application in peroxyoxalate chemiluminescence, and potential, though currently indirect, relevance to the field of drug development.

Chemical and Physical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| IUPAC Name | bis(4-methylphenyl) oxalate | Inferred from structure |

| Synonyms | This compound, Oxalic acid di-p-tolyl ester | Common nomenclature |

| Appearance | Likely a white to off-white solid | General property of diaryl oxalates |

| Solubility | Soluble in many organic solvents | General property of diaryl oxalates |

Synthesis of bis(4-methylphenyl) oxalate

The synthesis of diaryl oxalates is typically achieved through the reaction of oxalyl chloride with the corresponding phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of bis(4-methylphenyl) oxalate

Materials:

-

p-Cresol (4-methylphenol)

-

Oxalyl chloride

-

Anhydrous dichloromethane (or other suitable aprotic solvent like diethyl ether or THF)

-

Triethylamine (or pyridine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (2.0 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution with stirring.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure bis(4-methylphenyl) oxalate.

Characterization:

The final product should be characterized by techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Application in Peroxyoxalate Chemiluminescence

The most significant application of bis(4-methylphenyl) oxalate is in peroxyoxalate chemiluminescence (PO-CL). This chemical reaction is the basis for "glow sticks" and has been adapted for various highly sensitive analytical methods.

Mechanism of Peroxyoxalate Chemiluminescence

The peroxyoxalate reaction is a multi-step process that leads to the emission of light. The general mechanism involves the reaction of a diaryl oxalate ester with hydrogen peroxide, catalyzed by a base, to form a high-energy intermediate, often proposed to be 1,2-dioxetanedione. This intermediate is highly unstable and decomposes into two molecules of carbon dioxide. The energy released in this decomposition is transferred to a fluorescent molecule (fluorophore), which is excited to a higher electronic state. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is dependent on the specific fluorophore used.

A key feature of this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this mechanism, the high-energy intermediate oxidizes the fluorophore, which is then reduced by a fragment of the decomposed intermediate, leading to the formation of the excited state of the fluorophore.

Caption: Simplified signaling pathway of peroxyoxalate chemiluminescence.

Experimental Protocol: Peroxyoxalate Chemiluminescence Assay

This protocol provides a general framework for a chemiluminescence assay using bis(4-methylphenyl) oxalate. This can be adapted for the detection of hydrogen peroxide or for the quantification of a fluorescent analyte.

Materials:

-

Bis(4-methylphenyl) oxalate (BMePO) solution in a suitable organic solvent (e.g., ethyl acetate or a mixture of 1,2-dimethoxyethane and water).

-

Hydrogen peroxide solution.

-

Sodium salicylate solution (as a catalyst).

-

Fluorophore solution (e.g., Rhodamine 6G).

-

Luminometer or a spectrophotometer with the light source turned off.

Procedure:

-

Prepare stock solutions of BMePO, hydrogen peroxide, sodium salicylate, and the chosen fluorophore at appropriate concentrations.

-

In a cuvette or a well of a microplate, combine the BMePO solution, the fluorophore solution, and the sodium salicylate solution.

-

To initiate the chemiluminescent reaction, inject the hydrogen peroxide solution into the mixture.

-

Immediately measure the light emission using a luminometer. The kinetic profile of the light emission (intensity versus time) can be recorded.

-

For quantitative analysis, a calibration curve can be constructed by measuring the chemiluminescence intensity at various concentrations of the analyte (e.g., hydrogen peroxide or the fluorophore).

Caption: General experimental workflow for a peroxyoxalate chemiluminescence assay.

Relevance to Drug Development

While bis(4-methylphenyl) oxalate does not have direct therapeutic applications, its role in highly sensitive analytical methods makes it a valuable tool for researchers and professionals in drug development.

-

Bioanalytical Assays: The high sensitivity of peroxyoxalate chemiluminescence allows for the development of assays to detect and quantify minute amounts of biologically relevant molecules. For instance, it can be used to measure hydrogen peroxide, which is a reactive oxygen species implicated in various disease states and cellular signaling pathways.

-

Immunoassays: Chemiluminescence is a widely used detection method in immunoassays (e.g., ELISA). While other chemiluminescent substrates are more common, the principles of peroxyoxalate systems can be applied to develop novel assay formats.

-

High-Throughput Screening (HTS): The speed and sensitivity of chemiluminescent assays make them suitable for HTS of compound libraries to identify potential drug candidates that modulate specific enzymatic activities or cellular pathways that produce or consume hydrogen peroxide.

Conclusion

Bis(4-methylphenyl) oxalate, often mistakenly referred to by the CAS number for its meta-isomer, is a valuable chemical reagent with a primary application in the field of peroxyoxalate chemiluminescence. Its synthesis is straightforward, and its utility in developing highly sensitive analytical methods provides a significant, albeit indirect, contribution to the broader field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in utilizing the properties of this compound in their work. Further research into the specific biological activities of bis(4-methylphenyl) oxalate and its derivatives may reveal more direct applications in the future.

Synthesis and purification of Di-p-tolyl oxalate

An In-depth Technical Guide to the Synthesis and Purification of Di-p-tolyl Oxalate

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a diaryl oxalate of interest in various chemical applications. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the esterification reaction between p-cresol and oxalyl chloride. This one-pot synthesis method is efficient and proceeds under mild conditions, typically utilizing a tertiary amine base like triethylamine to neutralize the HCl gas produced during the reaction.

Experimental Protocol

This protocol details the one-pot synthesis of this compound from p-cresol and oxalyl chloride.

Materials:

-

p-Cresol

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Dry Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

In a clean, dry two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (2.0 equivalents) and triethylamine (2.2 equivalents) in dry dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl to neutralize excess triethylamine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Data

The following table summarizes typical quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | p-Cresol, Oxalyl Chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 3 hours |

| Typical Yield | 85% - 95% (Crude) |

Synthesis Workflow Diagram

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This technique effectively removes unreacted starting materials and by-products, yielding a product with high purity suitable for further applications.

Experimental Protocol

This protocol outlines the purification of crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Chloroform

-

Petroleum ether (or Hexane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimum amount of hot chloroform to dissolve the crude product completely.

-

Once dissolved, slowly add petroleum ether dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure this compound as a white solid.

Purification Data

The following table summarizes key parameters for the purification process.

| Parameter | Value |

| Purification Method | Recrystallization |

| Solvent System | Chloroform / Petroleum Ether |

| Typical Recovery | > 90% |

| Final Purity | > 98% |

Purification Workflow Diagram

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The table below lists key characterization data.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 139-141 °C |

| IR (KBr, cm⁻¹) | ~1770 (C=O, ester), ~1200, 1170 (C-O stretch), ~1500 (C=C, aromatic) |

| ¹H NMR (CDCl₃, ppm) | δ ~7.2 (d, 4H, Ar-H), δ ~7.0 (d, 4H, Ar-H), δ ~2.3 (s, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~155.0, ~148.0, ~136.0, ~130.0, ~121.0, ~21.0 |

The Enduring Glow: A Technical Guide to the Chemiluminescence of Di-p-tolyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of "cold light," or chemiluminescence, has captivated scientists for decades, offering a powerful analytical tool and a fundamental glimpse into reaction energetics. Among the most efficient and versatile non-biological chemiluminescent systems are those based on diaryl oxalates. This technical guide provides an in-depth exploration of the core mechanism of di-p-tolyl oxalate, a representative member of this class, detailing the intricate dance of molecules that transforms chemical energy into a vibrant emission of light. We will delve into the reaction kinetics, experimental methodologies, and the key intermediates that govern this fascinating process.

The Core Mechanism: A Multi-Component System

The chemiluminescence of this compound is not a simple, unimolecular reaction but a complex, multi-step process that requires several key components to proceed efficiently. The overall process is a prime example of Chemically Initiated Electron Exchange Luminescence (CIEEL).

The fundamental reaction involves the oxidation of this compound by hydrogen peroxide, typically in the presence of a base catalyst (such as sodium salicylate or imidazole) and a fluorescent activator (also known as a fluorescer or dye). The energy released during this reaction is not lost as heat but is instead transferred to the activator, which is promoted to an excited electronic state. As the activator returns to its ground state, it releases the excess energy as a photon of light. The color of the emitted light is characteristic of the specific fluorescent activator used, not the oxalate itself.

The key steps are as follows:

-

Activation of Hydrogen Peroxide: A base catalyst deprotonates hydrogen peroxide to form the more potent hydroperoxide anion (HOO⁻), a strong nucleophile.

-

Nucleophilic Attack: The hydroperoxide anion attacks one of the carbonyl carbons of the this compound ester.

-

Cyclization and Elimination: This leads to a cascade of reactions, resulting in the displacement of the first p-cresolate leaving group and the formation of a hydroperoxyoxalate intermediate. Subsequent intramolecular cyclization and elimination of the second p-cresolate group generates the critical, high-energy intermediate: 1,2-dioxetanedione .

-

Electron Transfer and Energy Transfer (CIEEL): The unstable 1,2-dioxetanedione forms a charge-transfer complex with the fluorescent activator. An electron is transferred from the activator to the 1,2-dioxetanedione, causing it to decompose into two molecules of carbon dioxide (CO₂). This decomposition releases a significant amount of energy, which is simultaneously transferred back to the activator, promoting it to an excited singlet state (Activator*).

-

Light Emission: The excited activator rapidly relaxes to its ground state, emitting a photon of light in the process.

This intricate mechanism is visualized in the pathway diagram below.

Quantitative Analysis of Diaryl Oxalate Chemiluminescence

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which represents the fraction of reacting molecules that produce a photon. The quantum yield is a product of the chemical yield of the high-energy intermediate (Φchem), the efficiency of energy transfer to the activator (Φtransfer), and the fluorescence quantum yield of the activator itself (Φfluor).

ΦCL = Φchem × Φtransfer × Φfluor

Below is a summary of representative quantitative data for diaryl oxalate systems.

| Compound/System | Activator | Solvent | Catalyst | Quantum Yield (ΦCL, Einstein/mol) | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene (DPA) | Dibutyl Phthalate | Sodium Salicylate | 0.23 | |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Perylene | Diethyl Phthalate | Imidazole | 0.18 | |

| This compound | Rubrene | Dimethyl Phthalate | Sodium Salicylate | ~0.05 - 0.10 (estimated) | |

| TCPO | Perylene | Dibutyl Phthalate | Tetrabutylammonium Fluoride | 0.34 |

Note: Data for this compound is less commonly published in high-impact literature compared to its more efficient halogenated and nitrated analogs like TCPO and DNPO. The provided value is an estimate based on typical performance of non-electron-withdrawing substituted diaryl oxalates.

Detailed Experimental Protocols

Reproducing and quantifying chemiluminescence requires careful preparation of reagents and precise measurement techniques.

Protocol 1: Synthesis of this compound

-

Reagents: Oxalyl chloride, p-cresol, triethylamine (or pyridine), and a dry, aprotic solvent (e.g., anhydrous diethyl ether or toluene).

-

Procedure:

-

Dissolve p-cresol (2.2 equivalents) and triethylamine (2.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The triethylamine hydrochloride salt will precipitate. Filter the solid salt from the reaction mixture.

-

Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

-

Confirm purity and identity using techniques such as NMR spectroscopy and melting point analysis.

-

Protocol 2: Measurement of Chemiluminescence Emission

This protocol outlines a standard workflow for measuring the light output from the this compound system.

-

Preparation of Stock Solutions:

-

Oxalate Solution: Prepare a 0.1 M solution of this compound in a suitable, dry solvent (e.g., dibutyl phthalate or dimethyl phthalate).

-

Activator Solution: Prepare a 10⁻³ M solution of the chosen fluorescent activator (e.g., 9,10-diphenylanthracene or rubrene) in the same solvent.

-

Oxidant Solution: Prepare a solution of 30% hydrogen peroxide in a compatible solvent mixture, often containing t-butanol to improve miscibility.

-

Catalyst Solution: Prepare a 10⁻³ M solution of a catalyst like sodium salicylate in a solvent such as a mixture of t-butanol and water.

-

-

Experimental Procedure:

-

In a clean, dry cuvette suitable for a luminometer or a spectrofluorometer operating in luminescence mode, combine the oxalate solution and the activator solution.

-

Place the cuvette in the instrument's sample holder.

-

To initiate the reaction, inject the hydrogen peroxide solution and the catalyst solution into the cuvette. It is crucial to ensure rapid and thorough mixing.

-

Immediately begin data acquisition, recording the light intensity as a function of time. The resulting curve will typically show a rapid increase to a maximum intensity (Imax) followed by a slower, pseudo-first-order decay.

-

Integrate the area under the intensity-time curve to determine the total light yield, which is proportional to the chemiluminescence quantum yield.

-

The following diagram illustrates this experimental workflow.

Conclusion

The chemiluminescence of this compound, governed by the elegant CIEEL mechanism, serves as a foundational system for understanding and developing light-emitting chemical reactions. While not as efficient as its electron-withdrawn counterparts, its study provides crucial insights into the structure-property relationships that dictate reaction kinetics and light output. The precise control over emission color, achieved by simply selecting a different fluorescent activator, makes this class of compounds highly versatile for applications ranging from analytical chemistry to diagnostic assays and beyond. Further research into novel catalysts and oxalate structures continues to push the boundaries of what is possible with these remarkable "lightstick" reactions.

References

Based on general knowledge of high-efficiency TCPO systems. Based on general knowledge of high-efficiency DNPO systems. Estimated value based on the known lower efficiency of diaryl oxalates without electron-withdrawing substituents. Based on studies showing fluoride ions as highly effective catalysts for peroxyoxalate chemiluminescence.

Spectroscopic Profile of Di-p-tolyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of di-p-tolyl oxalate, a diaryl oxalate ester. Due to the limited availability of direct experimental spectra for this specific compound in the reviewed literature, this guide presents predicted data based on closely related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of similar chemical entities.

Spectroscopic Data Summary

The expected spectroscopic data for this compound is summarized in the tables below. These values are estimations derived from the analysis of similar diaryl oxalate structures and general principles of UV-Vis and NMR spectroscopy.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax (nm) | ~260-280 | Ethanol or Cyclohexane |

| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 1,000 - 10,000 | Ethanol or Cyclohexane |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Solvent |

| ~7.2-7.4 | d | 4H | Aromatic Protons (ortho to ester) | ~8-9 | CDCl₃ |

| ~7.1-7.2 | d | 4H | Aromatic Protons (meta to ester) | ~8-9 | CDCl₃ |

| ~2.3-2.4 | s | 6H | Methyl Protons | - | CDCl₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| ~157-159 | Carbonyl Carbon (C=O) | CDCl₃ |

| ~148-150 | Aromatic Carbon (ipso, attached to oxygen) | CDCl₃ |

| ~138-140 | Aromatic Carbon (ipso, attached to methyl) | CDCl₃ |

| ~129-131 | Aromatic Carbon (CH) | CDCl₃ |

| ~120-122 | Aromatic Carbon (CH) | CDCl₃ |

| ~20-22 | Methyl Carbon (CH₃) | CDCl₃ |

Experimental Protocols

The following are detailed experimental protocols for acquiring UV-Vis and NMR spectra, which can be applied to this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with one of the standard solutions before filling it.

-

Record the UV-Vis absorption spectrum for each standard solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, calculate the molar absorptivity (ε).

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

Caption: A logical pathway illustrating the steps involved in the interpretation of NMR spectroscopic data.

An In-depth Technical Guide to the Solubility of Di-p-tolyl Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of di-p-tolyl oxalate, a diaryl oxalate of interest in various chemical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside a qualitative assessment based on general chemical principles and data from related compounds.

Qualitative Solubility Profile

The solubility of a solute in a particular solvent is governed by the principle of "like dissolves like." this compound is a non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents. Based on this principle and information available for structurally similar diaryl oxalates, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Name | Predicted Solubility |

| Non-Polar | Toluene | High |

| Hexane | Moderate to High | |

| Diethyl Ether | Moderate | |

| Polar Aprotic | Ethyl Acetate | Moderate to High |

| Acetone | Low to Moderate | |

| Dichloromethane | Low to Moderate | |

| Dimethylformamide (DMF) | Low | |

| Dimethyl Sulfoxide (DMSO) | Low | |

| Polar Protic | Ethanol | Very Low |

| Methanol | Very Low | |

| Water | Insoluble |

Experimental Protocols

Qualitative Determination of Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Methodology:

-

Preparation: Add approximately 10 mg of finely powdered this compound to a small test tube.

-

Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL per drop) to the test tube.

-

Observation: After the addition of each drop, vortex or shake the test tube vigorously for 30 seconds.

-

Assessment: Observe the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: Complete dissolution occurs with the addition of ≤ 1 mL of solvent.

-

Slightly Soluble: Partial dissolution is observed, or complete dissolution requires > 1 mL and ≤ 3 mL of solvent.

-

Insoluble: Little to no dissolution is observed after the addition of 3 mL of solvent.

-

Quantitative Determination of Solubility (Isothermal Saturation Method)

This protocol provides a method for determining the precise solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Prepare a series of sealed vials each containing a known volume (e.g., 5 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal: After equilibration, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (to prevent transfer of solid particles).

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of dissolved solid (g) / Volume of supernatant withdrawn (mL)) * 100

Conclusion

An In-depth Technical Guide to the Di-p-tolyl Oxalate and Hydrogen Peroxide Reaction: Principles and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of the chemiluminescent reaction between di-p-tolyl oxalate and hydrogen peroxide. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development who are interested in leveraging this powerful analytical tool.

Core Principles: The Mechanism of Peroxyoxalate Chemiluminescence

The reaction of this compound with hydrogen peroxide is a classic example of peroxyoxalate chemiluminescence (POCL), a highly efficient light-emitting process. The fundamental mechanism involves a multi-step reaction cascade that ultimately leads to the generation of electronically excited states and the subsequent emission of light.

The key steps in the peroxyoxalate chemiluminescence pathway are:

-

Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction is typically initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed from hydrogen peroxide under basic or catalyzed conditions, on one of the carbonyl carbons of the this compound molecule. This results in the displacement of a p-cresolate leaving group and the formation of a transient hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization and Formation of 1,2-Dioxetanedione: The hydroperoxyoxalate intermediate is highly unstable and rapidly undergoes an intramolecular cyclization reaction. This step involves the nucleophilic attack of the hydroperoxide oxygen on the second carbonyl carbon, leading to the elimination of the second p-cresolate leaving group and the formation of a highly strained, high-energy cyclic intermediate known as 1,2-dioxetanedione.

-

Chemiexcitation via Chemically Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione molecule is the key high-energy intermediate in the POCL reaction. In the presence of a fluorescent activator (fluorophore), the 1,2-dioxetanedione engages in a process called Chemically Initiated Electron Exchange Luminescence (CIEEL).[1] This process involves the transfer of an electron from the activator to the 1,2-dioxetanedione, leading to the formation of a radical ion pair. The unstable 1,2-dioxetanedione radical anion then rapidly decomposes into two molecules of carbon dioxide. This decomposition is followed by a back electron transfer from the carbon dioxide radical anion to the activator radical cation, which generates the activator in an electronically excited state.

-

Fluorescence Emission: The excited activator molecule then relaxes to its ground state by emitting a photon of light. The wavelength (and therefore the color) of the emitted light is characteristic of the specific fluorescent activator used in the reaction.

The overall efficiency of the POCL reaction is determined by the efficiency of each of these steps, including the formation of the 1,2-dioxetanedione intermediate and the efficiency of the energy transfer to the fluorescent activator.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the execution of the chemiluminescence reaction.

Synthesis of this compound

Materials:

-

p-Cresol

-

Oxalyl chloride

-

Anhydrous toluene

-

Anhydrous pyridine

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve p-cresol (2.0 equivalents) in anhydrous toluene.

-

Addition of Base: Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a white crystalline solid.

Chemiluminescence Measurement

Materials:

-

This compound stock solution (e.g., 10 mM in a suitable organic solvent like ethyl acetate or acetonitrile)

-

Hydrogen peroxide solution (e.g., 0.1 M in a compatible solvent)

-

Fluorescent activator (e.g., rubrene, 9,10-diphenylanthracene) stock solution (e.g., 1 mM in the same solvent as the oxalate)

-

Catalyst (optional, e.g., imidazole or sodium salicylate) stock solution (e.g., 100 mM in a compatible solvent)

-

Microplate luminometer or a spectrophotometer with chemiluminescence detection capabilities

-

Opaque-walled microplates (e.g., white or black, depending on the instrument and signal intensity)[2][3]

Procedure:

-

Reagent Preparation: Prepare working solutions of this compound, hydrogen peroxide, fluorescent activator, and catalyst (if used) by diluting the stock solutions to the desired concentrations in the chosen solvent system.

-

Assay Setup (Microplate Luminometer):

-

Pipette the this compound working solution into the wells of the microplate.

-

Add the fluorescent activator working solution to the wells.

-

If using a catalyst, add the catalyst working solution to the wells.

-

Place the microplate into the luminometer.

-

Use the instrument's injectors to add the hydrogen peroxide working solution to initiate the reaction. Alternatively, if injectors are not available, manually add the hydrogen peroxide solution immediately before placing the plate in the reader.[4]

-

-

Data Acquisition:

-

Set the luminometer to measure the chemiluminescence intensity over a desired period. For kinetic studies, multiple readings at short intervals are necessary. For endpoint assays, a single integrated reading after a specific time may be sufficient.[5]

-

The integration time per well should be optimized based on the signal intensity, typically ranging from 100 to 1000 milliseconds.[4]

-

Ensure that the gain of the photomultiplier tube (PMT) is set appropriately to avoid signal saturation.[5]

-

Quantitative Data

The efficiency and kinetics of the this compound chemiluminescence reaction are influenced by several factors, including the choice of fluorescent activator, the presence of a catalyst, and the reaction conditions. The following tables summarize representative quantitative data for peroxyoxalate systems. While specific data for this compound is limited in the literature, the provided data for structurally similar diaryl oxalates offers valuable insights.

Table 1: Representative Chemiluminescence Quantum Yields of Diaryl Oxalates with Various Fluorescent Activators

| Diaryl Oxalate | Fluorescent Activator | Solvent | Catalyst | Chemiluminescence Quantum Yield (ΦCL) | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Ethyl Acetate | Imidazole | ~0.20 | [6] |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Perylene | Acetonitrile | Imidazole | ~0.15 | [7] |

| Bis(4-methylphenyl) oxalate (this compound analog) | Rhodamine 6G | 1,2-Dimethoxyethane/water | Sodium Salicylate | Lower than in anhydrous media, but still significant | [8] |

| Diphenyl oxalate | Rubrene | - | - | Comparable to some functionalized oxalates |

Table 2: Representative Kinetic Data for the Imidazole-Catalyzed Peroxyoxalate Reaction

| Rate Constant | Description | Value (for TCPO system) | Units | Reference |

| k1(2) | Bimolecular rate constant for the attack of imidazole on the oxalate | 1.4 ± 0.1 | dm3 mol–1 s–1 | [6] |

| k1(3) | Trimolecular rate constant for the attack of imidazole on the oxalate | (9.78 ± 0.08) x 102 | dm6 mol–2 s–1 | [6] |

| k2(3) | Trimolecular rate constant for the imidazole-catalyzed peroxide attack | (1.86 ± 0.06) x 104 | dm6 mol–2 s–1 | [6] |

| k3 | Estimated rate constant for the cyclization to 1,2-dioxetanedione | ~0.2 | s–1 | [6] |

Applications in Drug Discovery

The high sensitivity and versatility of the this compound and hydrogen peroxide reaction make it a valuable tool in drug discovery, particularly in the development of high-throughput screening (HTS) assays for various enzyme targets.

Enzyme Inhibition Assays

A common application is in the development of coupled-enzyme assays to screen for enzyme inhibitors.[9][10] In this approach, the activity of the target enzyme is linked to the production or consumption of hydrogen peroxide. The subsequent chemiluminescence generated from the reaction of the produced hydrogen peroxide with this compound and a fluorescer serves as a readout of the enzyme's activity. A decrease in the chemiluminescent signal in the presence of a test compound indicates potential inhibition of the target enzyme.

Example: Kinase Inhibition Assay

Many kinases utilize ATP as a phosphate donor. The activity of a kinase can be monitored by measuring the amount of ATP consumed. This can be achieved by using a coupled enzyme system where the remaining ATP is used in a reaction that ultimately produces hydrogen peroxide. The subsequent chemiluminescence from the this compound reaction is then inversely proportional to the kinase activity.

High-Throughput Screening (HTS)

The this compound chemiluminescence system is well-suited for HTS due to its high signal-to-noise ratio, wide dynamic range, and compatibility with microplate formats.[11] The "glow-type" luminescence that can be achieved with certain formulations provides a stable signal over time, which is advantageous for processing large batches of plates in an HTS campaign.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound and hydrogen peroxide reaction.

Caption: The reaction pathway of peroxyoxalate chemiluminescence.

Caption: A typical HTS workflow for enzyme inhibition screening.

Conclusion

The chemiluminescent reaction of this compound and hydrogen peroxide offers a highly sensitive and versatile detection method with significant applications in drug discovery and other analytical sciences. Its amenability to high-throughput screening formats makes it a powerful tool for the identification of novel enzyme inhibitors. A thorough understanding of the underlying reaction mechanism and careful optimization of the experimental conditions are crucial for the successful implementation of this technology in a research and development setting. This guide has provided the core knowledge and practical protocols to facilitate the effective use of this important chemiluminescent system.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Plate reader instructions - Biomolecular Analysis Facility [med.virginia.edu]

- 3. tulipgroup.com [tulipgroup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput screening technologies for enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Energy Intermediates from Di-p-tolyl Oxalate: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the high-energy intermediates derived from di-p-tolyl oxalate, with a primary focus on their role in peroxyoxalate chemiluminescence. The document details the formation, mechanism, and quantitative aspects of these transient species, offering valuable insights for researchers, scientists, and professionals in drug development and analytical chemistry. Detailed experimental protocols and visual diagrams of the core processes are provided to facilitate a comprehensive understanding.

Introduction

Peroxyoxalate chemiluminescence (PO-CL) is among the most efficient non-biological light-emitting chemical reactions known.[1] This phenomenon arises from the reaction of a diaryl oxalate, such as this compound, with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent activator.[2] The reaction proceeds through a high-energy cyclic intermediate that, upon decomposition, transfers energy to the activator molecule, resulting in the emission of light.[2] The versatility and high quantum yields of the PO-CL system make it a valuable tool in various analytical applications.[1] This guide focuses on the pivotal high-energy intermediate generated from this compound and the fundamental processes governing its light-producing pathway.

The Key High-Energy Intermediate: 1,2-Dioxetanedione

The critical high-energy intermediate (HEI) in the peroxyoxalate reaction is 1,2-dioxetanedione (C₂O₄).[3][4] This molecule is a highly strained, four-membered ring peroxide, which can be conceptualized as a cyclic dimer of carbon dioxide.[5][6] Its significant ring strain makes it extremely unstable, and it readily decomposes into two molecules of carbon dioxide.[4][5] While 1,2-dioxetanedione has not been isolated as a stable compound at room temperature, its presence as the key HEI in the PO-CL reaction has been confirmed through kinetic, thermodynamic, and spectroscopic studies, including low-temperature ¹³C NMR.[3][4]

The formation of 1,2-dioxetanedione from this compound occurs via a two-step process initiated by a nucleophilic attack of hydrogen peroxide on one of the ester carbonyl groups of the oxalate. This is followed by an intramolecular cyclization that displaces the two p-cresol (4-methylphenol) leaving groups.

Mechanism of Peroxyoxalate Chemiluminescence

The peroxyoxalate reaction is a prime example of Chemically Initiated Electron Exchange Luminescence (CIEEL).[7] The overall process can be broken down into the following key stages:

-

Formation of a Hydroperoxy Oxalate Intermediate: The reaction is initiated by the base-catalyzed reaction of this compound with hydrogen peroxide. This forms a hydroperoxy oxalate ester intermediate.[8]

-

Formation of 1,2-Dioxetanedione: The hydroperoxy intermediate undergoes intramolecular cyclization, eliminating the two p-tolyl-phenolate moieties to form the highly unstable 1,2-dioxetanedione.[2]

-

Charge-Transfer Complex Formation: The 1,2-dioxetanedione intermediate forms a transient charge-transfer complex with a fluorescent activator (fluorophore).[2]

-

Electron Transfer and Decomposition: An electron is transferred from the activator to the 1,2-dioxetanedione. This initiates the decomposition of the intermediate into two molecules of carbon dioxide, and simultaneously promotes the activator to an electronically excited singlet state.[7]

-

Light Emission: The excited activator relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorescent activator used.[9]

Quantitative Data

The efficiency of the peroxyoxalate chemiluminescence reaction is described by its quantum yield (Φ_CL), which is the ratio of emitted photons to the number of reacting oxalate molecules. The overall quantum yield is a product of the yield of the high-energy intermediate (Φ_HEI), the efficiency of energy transfer to the activator (Φ_trans), and the fluorescence quantum yield of the activator (Φ_fl).

While specific data for this compound is not extensively published, the following table presents representative data for similar diaryl oxalate systems to provide a quantitative context.

| Parameter | Value | Compound/System | Reference |

| Chemiluminescence Quantum Yield (Φ_CL) | (5.5 ± 0.5) × 10⁻² E mol⁻¹ | Generic Peroxyoxalate System | [10] |

| Energy Supplied by Reaction | Up to 440 kJ mol⁻¹ | General Peroxyoxalate Reaction | [2] |

| ¹³C NMR Signal of Intermediate | δ 154.8 ppm | 1,2-dioxetanedione | [3] |

| Stability of Intermediate | Decomposes above -93.1 °C (180 K) | 1,2-dioxetanedione | [5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of diaryl oxalates is typically achieved by reacting oxalyl chloride with the corresponding phenol in the presence of a base.[11]

Materials:

-

p-Cresol (4-methylphenol)

-

Oxalyl chloride

-

Triethylamine or Pyridine (base)

-

Anhydrous Toluene or Diethyl Ether (solvent)

Procedure:

-

A solution of p-cresol and triethylamine in anhydrous toluene is prepared in a flask and cooled in an ice bath.

-

A solution of oxalyl chloride in anhydrous toluene is added dropwise to the cooled, vigorously stirred p-cresol solution.[11] This step should be performed in a fume hood as fumes are released.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight (approximately 16 hours).[11]

-

The reaction is quenched by the slow, dropwise addition of water.

-

The resulting solid product (this compound) is isolated by suction filtration, washed with cold toluene, and dried under vacuum.[11]

Peroxyoxalate Chemiluminescence Demonstration

This protocol describes a general procedure to generate chemiluminescence using a diaryl oxalate.

Materials:

-

This compound

-

Fluorescent activator (e.g., 9,10-diphenylanthracene for blue light, Rhodamine 6G for orange)

-

Ethyl acetate (solvent)

-

Hydrogen peroxide solution (e.g., 30%) or Sodium Percarbonate

-

Catalyst (e.g., sodium salicylate or triethylamine)

Procedure:

-

Solution A: Prepare a solution by dissolving this compound (e.g., 50-60 mg) and the fluorescent activator (e.g., 2-3 mg) in an organic solvent like ethyl acetate (e.g., 50 mL).[11]

-

Solution B: Prepare a solution of the oxidant. For a liquid system, a dilute solution of hydrogen peroxide in a compatible solvent can be used, often with a catalyst like sodium salicylate. For a simpler demonstration, a small amount of sodium percarbonate (which releases H₂O₂ in water) can be used.[11]

-

Initiation: To a test tube or vial, add the oxidant. For instance, add approximately 100 mg of sodium percarbonate.[11]

-

Add 8-9 mL of Solution A to the tube containing the oxidant.

-

If using sodium percarbonate, add 1 mL of water, cap the tube, and shake vigorously to initiate the reaction.[11] The mixture will begin to glow. The intensity and duration of the light depend on the concentrations of the reactants, the temperature, and the specific catalyst used.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core reaction pathway and a typical experimental workflow.

Caption: The reaction pathway of peroxyoxalate chemiluminescence.

Caption: A generalized workflow for a chemiluminescence experiment.

References

- 1. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Dioxetanedione - American Chemical Society [acs.org]

- 5. 1,2-Dioxetanedione - Wikipedia [en.wikipedia.org]

- 6. 1,2-Dioxetanedione - Wikiwand [wikiwand.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diphenyl oxalate - Wikipedia [en.wikipedia.org]

- 10. Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

Unveiling the Light: A Technical Guide to the Chemiluminescence Quantum Yield of Di-p-tolyl Oxalate

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical whitepaper provides a comprehensive overview of the chemiluminescence quantum yield of di-p-tolyl oxalate. Delving into the core principles of peroxyoxalate chemiluminescence, this guide details the experimental protocols for quantum yield determination and elucidates the underlying chemical mechanisms.

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), a fundamental parameter representing the ratio of emitted photons to the number of reacting molecules. In the realm of peroxyoxalate chemiluminescence, diaryl oxalates, such as this compound, serve as crucial precursors to the generation of light. While specific quantitative data for the chemiluminescence quantum yield of this compound is not prominently available in the reviewed literature, this guide provides a framework for its determination and contextualizes its potential performance based on the established principles of related compounds.

The Peroxyoxalate Chemiluminescence Reaction: A Symphony of Molecules

The generation of light from the reaction of a diaryl oxalate with hydrogen peroxide is a multi-step process, culminating in the excitation of a fluorescent activator. The overall chemiluminescence quantum yield is a composite of the efficiency of the chemical reactions leading to the excited state and the fluorescence efficiency of the light-emitting species.

The core reaction sequence involves the oxidation of the diaryl oxalate by hydrogen peroxide to form a high-energy intermediate, believed to be 1,2-dioxetanedione.[1][2] This unstable intermediate then interacts with a fluorescent dye, transferring its energy and promoting the dye to an excited electronic state.[1][2] As the excited dye molecule relaxes to its ground state, it releases the excess energy in the form of a photon, resulting in the phenomenon of chemiluminescence.[1]

Quantitative Analysis of Diaryl Oxalate Chemiluminescence

While the precise quantum yield of this compound remains to be definitively reported, the study of analogous diaryl oxalates provides valuable benchmarks. The efficiency of the peroxyoxalate system is known to be influenced by the nature of the aryl substituent. For instance, esters with electron-withdrawing groups, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(pentachlorophenyl) oxalate (PCPO), are well-known for their high chemiluminescence efficiencies.[2][3]

| Diaryl Oxalate | Common Abbreviation | Noted for | Reference |

| Diphenyl oxalate | DPO | First reported peroxyoxalate system | [2] |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Widely used high-efficiency oxalate | [2] |

| Bis(pentachlorophenyl) oxalate | PCPO | Subject of absolute quantum yield determination studies | [3] |

| Divanillyl oxalate | DVO | Explored as a more eco-friendly alternative | [4] |

Table 1. A comparative summary of commonly studied diaryl oxalates in chemiluminescence research.

Experimental Determination of Chemiluminescence Quantum Yield

The experimental determination of the chemiluminescence quantum yield is a meticulous process that involves the precise measurement of both the number of photons emitted and the number of molecules of the limiting reactant consumed.[5] A common approach involves the use of a luminometer or a spectrofluorometer calibrated for absolute spectral sensitivity.[6]

Key Experimental Steps:

-

Preparation of Reagents: Standard solutions of the diaryl oxalate (e.g., this compound), hydrogen peroxide, a suitable catalyst (often a weak base like sodium salicylate), and a fluorescent activator are prepared in an appropriate solvent.[1]

-

Reaction Initiation: The reaction is initiated by mixing the reagents in a cuvette placed within the light-measuring instrument.

-

Light Measurement: The total light emission over the course of the reaction is integrated to determine the total number of photons emitted. This requires a detector calibrated for absolute photon flux.

-

Determination of Reactant Consumption: The amount of the limiting reactant (typically the diaryl oxalate) consumed is determined, often through spectrophotometric analysis or by assuming complete reaction if the stoichiometry is well-controlled.

-

Quantum Yield Calculation: The chemiluminescence quantum yield (ΦCL) is calculated using the following formula:

ΦCL = (Total number of emitted photons) / (Number of reacted oxalate molecules)

Chemical actinometry is another established technique for calibrating the light detection system, employing a chemical reaction with a well-characterized quantum yield, such as the potassium ferrioxalate system.[7][8][9]

Figure 1. Experimental workflow for determining the chemiluminescence quantum yield.

The Chemical Pathway to Light

The peroxyoxalate reaction proceeds through a series of steps, each contributing to the overall efficiency of light production. The currently accepted mechanism involves the formation of a key high-energy intermediate.

Figure 2. Simplified reaction pathway for peroxyoxalate chemiluminescence.

The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound. Subsequent intramolecular cyclization and elimination of two molecules of p-cresol lead to the formation of the transient 1,2-dioxetanedione.[2] This highly strained, four-membered ring contains a weak oxygen-oxygen bond and stores a significant amount of energy. It is the decomposition of this intermediate that provides the energy for the excitation of the fluorescent activator. In the presence of a suitable activator, a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is believed to occur, leading to efficient energy transfer and subsequent light emission.[10]

References

- 1. Diphenyl oxalate - Wikipedia [en.wikipedia.org]

- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 3. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of a low-toxic peroxyoxalate chemiluminescent system for light-emitting plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

Di-p-Tolyl Oxalate: A Technical Guide to a Versatile Chemiluminescent Precursor

Introduction: Di-p-tolyl oxalate is a diaryl oxalate ester that serves as a key precursor in peroxyoxalate chemiluminescence (PO-CL) systems. These systems are notable for their high quantum yields and versatility, enabling the production of light from chemical reactions with efficiencies that can rival bioluminescent systems. The intensity and duration of the light emission can be tailored by selecting appropriate fluorescent emitters, making this compound and related compounds valuable tools in analytical chemistry, including high-performance liquid chromatography (HPLC), immunoassays, and environmental monitoring. This guide provides a detailed overview of its synthesis, properties, mechanism of action, and practical application protocols for research professionals.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the esterification of p-cresol with oxalyl chloride. The reaction is often carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. Purification is commonly performed by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate to yield a stable, crystalline solid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18915-53-2 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 134-137 °C |

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, acetone, dichloromethane); Insoluble in water |

The Peroxyoxalate Chemiluminescence Mechanism

The light-producing reaction is a multi-step process initiated by the oxidation of the oxalate ester by hydrogen peroxide. This reaction is typically catalyzed by a weak base, such as sodium salicylate or imidazole.

-

Activation: this compound reacts with hydrogen peroxide to form a high-energy cyclic intermediate, which is believed to be a 1,2-dioxetanedione derivative.

-

Energy Transfer: This unstable intermediate is the key energy-rich species. It does not emit light itself but efficiently transfers its energy to a suitable acceptor molecule, known as a fluorophore or activator.

-

Light Emission: The excited-state fluorophore relaxes to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the chosen fluorophore, not the oxalate ester.

This indirect mechanism allows for a single oxalate system to produce a wide spectrum of colors simply by changing the fluorescent activator.

Caption: The peroxyoxalate chemiluminescence reaction pathway.

Quantitative Chemiluminescence Data

The efficiency of the peroxyoxalate system is highly dependent on the solvent, catalyst, and the quantum yield of the chosen fluorophore. The overall chemiluminescence quantum yield (Φ_CL) is a product of the yield of the chemical reaction (Φ_CR) that produces the key intermediate and the fluorescence quantum yield of the acceptor (Φ_F).

Φ_CL = Φ_CR × Φ_F

Diaryl oxalates are known for high chemical reaction yields (Φ_CR), meaning a large fraction of the oxalate molecules that react contribute to the excitation of the fluorophore.

Table 2: Representative Chemiluminescence Data

| Fluorophore | Typical Emission Color | Approximate Φ_CL (Quantum Yield) |

| 9,10-Diphenylanthracene (DPA) | Blue | 0.1 - 0.2 |

| Rubrene | Yellow-Orange | > 0.2 |

| Rhodamine B | Red | ~0.1 |

Note: Values are approximate and can vary significantly with solvent, catalyst, and concentrations.

Experimental Protocols

This section provides a generalized protocol for a batch chemiluminescence measurement using this compound.

A. Required Reagents and Stock Solutions:

-

Oxalate Solution: 10 mM this compound in a dry, inert solvent (e.g., ethyl acetate or dibutyl phthalate).

-

Activator/Fluorophore Solution: 1 mM solution of the chosen fluorophore (e.g., 9,10-diphenylanthracene) in the same solvent as the oxalate.

-

Oxidant Solution: 100 mM Hydrogen Peroxide (H₂O₂) in a compatible solvent system, often with a co-solvent like dimethyl phthalate.

-

Catalyst Solution: 10 mM Sodium Salicylate in a suitable solvent like a mixture of ethanol and water.

B. Experimental Workflow:

-

Preparation: Prepare all stock solutions and allow them to reach thermal equilibrium.

-

Reaction Mixture: In a suitable cuvette or reaction vessel, combine the this compound solution and the Fluorophore solution.

-

Initiation: Place the vessel in a luminometer. To start the reaction, inject the Hydrogen Peroxide solution and the Catalyst solution.

-

Data Acquisition: Immediately begin measuring the light intensity (in relative light units, RLU) over time. The emission profile will typically show a rapid increase to a maximum intensity followed by a slower exponential decay.

Synonyms for Di-p-tolyl oxalate (e.g., OXALIC ACID, BIS(p-TOLYL) ESTER)

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Di-p-tolyl oxalate and its analogs, with a focus on peroxyoxalate chemiluminescence.

Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.

| Identifier Type | Value |

| IUPAC Name | bis(4-methylphenyl) ethanedioate |

| CAS Number | 18513-97-8 |

| PubChem CID | 84333 |

| BRN | 3353147 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| InChI Key | RRJJVVWKGKHXFO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C1)C |

| Common Synonyms | OXALIC ACID, BIS(p-TOLYL) ESTER; Ethanedioic acid, bis(4-methylphenyl) ester; Bis-p-kresylester kyseliny stavelove [Czech] |

Core Applications in Research and Drug Development

This compound and other diaryl oxalates are paramount in the field of analytical chemistry, particularly for their application in peroxyoxalate chemiluminescence (POCL) . This highly efficient chemical light-producing reaction is utilized in a variety of sensitive detection methods.[1][2][3]

The POCL reaction involves the reaction of a diaryl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore (a fluorescent dye). The reaction proceeds through a high-energy intermediate that transfers its energy to the fluorophore, causing it to emit light. The intensity and duration of the light emission are dependent on the specific diaryl oxalate, the fluorophore, and the reaction conditions.[4] This principle is famously employed in commercial glow sticks.

In the context of drug development and biomedical research, POCL-based assays are valuable for the quantification of various analytes, including:

-

Hydrogen Peroxide: As a key reactant, hydrogen peroxide can be detected with high sensitivity, which is significant for studying oxidative stress and related cellular processes.

-

Fluorogenic Substrates: Enzymatic reactions that produce a fluorescent product can be coupled with the POCL system for enhanced signal detection.

-

Immunoassays: POCL can be used as a detection system in various immunoassay formats, offering high sensitivity for the detection of biomarkers.

Experimental Protocols

Synthesis of this compound

Materials:

-

p-Cresol

-

Oxalyl chloride

-

Anhydrous toluene (or other suitable inert solvent like dichloromethane)

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve p-cresol (2.0 equivalents) in anhydrous toluene.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath to 0-5 °C.

-

Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will produce fumes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

General Protocol for a Peroxyoxalate Chemiluminescence Assay

This protocol outlines a general procedure for demonstrating or quantifying chemiluminescence using a diaryl oxalate like this compound.

Materials:

-

This compound (or another diaryl oxalate)

-

A suitable fluorophore (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)

-

Hydrogen peroxide (30% solution)

-

A suitable solvent (e.g., dibutyl phthalate, dimethyl phthalate, or a mixture of solvents)

-

A weak base catalyst (e.g., sodium salicylate or imidazole) - optional, can enhance light intensity and duration.

-

Test tubes or cuvettes

-

Luminometer or a dark environment for visual inspection

Procedure:

-

Preparation of the Oxalate/Fluorophore Solution: In a test tube or cuvette, dissolve a small amount of this compound and the chosen fluorophore in the solvent. The concentrations will need to be optimized depending on the desired intensity and duration of the light emission. A typical starting point could be in the range of 0.01-0.1 M for the oxalate and 10⁻³-10⁻⁴ M for the fluorophore. If using a catalyst, it can be added to this solution.

-

Preparation of the Oxidizer Solution: In a separate container, prepare a dilute solution of hydrogen peroxide in the same solvent or a compatible co-solvent. The concentration of hydrogen peroxide will also need to be optimized, but a starting point could be in the range of 0.1-1 M.

-

Initiation of Chemiluminescence: To initiate the light-producing reaction, add the hydrogen peroxide solution to the oxalate/fluorophore solution.

-

Observation/Measurement: Immediately observe the emission of light. For quantitative measurements, place the cuvette in a luminometer to record the light intensity over time.

Quantitative Data

Specific quantitative data for this compound is scarce in the readily available literature. However, data for structurally similar diaryl oxalates can provide valuable comparative insights into the performance of these compounds in chemiluminescence systems.

Table 1: Comparative Chemiluminescence Quantum Yields of Diaryl Oxalates

| Diaryl Oxalate | Fluorophore | Solvent System | Quantum Yield (ΦCL) | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Not specified | Up to 0.23 E mol⁻¹ | [3] |

| Diphenyl oxalate | Rubrene | Not specified | 1.98 x 10⁻⁷ | [6] |

| Mixed Aliphatic-Aromatic Oxalate Ester | Rubrene | Not specified | 2.34 x 10⁻⁷ | [6] |

Note: The quantum yield is highly dependent on the specific fluorophore, solvent, and presence of catalysts.

Signaling Pathways and Experimental Workflows

The core process involving this compound is the peroxyoxalate chemiluminescence reaction pathway. This is not a biological signaling pathway but rather a chemical reaction sequence. The following diagram illustrates the generally accepted mechanism.

Caption: The peroxyoxalate chemiluminescence reaction pathway.

The diagram above illustrates the key steps in the peroxyoxalate chemiluminescence reaction. This compound reacts with hydrogen peroxide to form a peroxyoxalate intermediate. This intermediate then cyclizes to form a high-energy 1,2-dioxetanedione intermediate, releasing two molecules of p-cresol. The unstable dioxetanedione decomposes into two molecules of carbon dioxide and, in the process, transfers its energy to a nearby fluorophore, promoting it to an excited state. The fluorophore then relaxes back to its ground state by emitting a photon of light.

The following workflow outlines a typical experimental process for evaluating a new diaryl oxalate in a chemiluminescence assay.

Caption: Experimental workflow for evaluating a novel diaryl oxalate.

References

- 1. scispace.com [scispace.com]

- 2. analytical-applications-of-peroxyoxalate-chemiluminescence - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Peroxyoxalate Chemiluminescence: From Discovery to Application

This technical guide provides a comprehensive overview of the discovery, mechanism, and practical application of peroxyoxalate chemiluminescence (POCL). It is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this powerful analytical tool. The content covers the historical development, the detailed chemical mechanism, quantitative performance data, and key experimental protocols.

Discovery and Historical Development

The foundation of peroxyoxalate chemiluminescence was laid in the 1960s through two key independent discoveries. In 1963, Edwin A. Chandross at Bell Telephone Laboratories first observed chemiluminescence from the reaction of an oxalate ester, hydrogen peroxide, and a fluorescent dye. Chandross, however, did not publish his findings immediately.

Independently, Michael M. Rauhut and his team at the American Cyanamid Company conducted extensive research on chemiluminescence, aiming to develop artificial lighting sources. Their work led to the development of highly efficient peroxyoxalate systems and the elucidation of the reaction mechanism. This research culminated in the creation of the well-known Cyalume® light sticks, which became the first major commercial application of this technology. The high quantum yields of the peroxyoxalate reaction, in some cases approaching the efficiency of bioluminescence, distinguished it from other chemiluminescent systems and paved the way for its use in analytical chemistry.

The Chemical Mechanism of Peroxyoxalate Chemiluminescence

The peroxyoxalate reaction is a complex, multi-step process that efficiently converts chemical energy into light. The overall reaction involves an aryl oxalate ester, hydrogen peroxide, a base catalyst (such as sodium salicylate or imidazole), and a fluorophore (fluorescent dye).

The currently accepted mechanism proceeds as follows:

-

Nucleophilic Attack: Hydrogen peroxide, activated by the base catalyst, acts as a nucleophile and attacks one of the carbonyl carbons of the aryl oxalate ester.

-

Cyclization and Intermediate Formation: This initial reaction leads to the formation of a series of unstable peroxyacid intermediates.

-